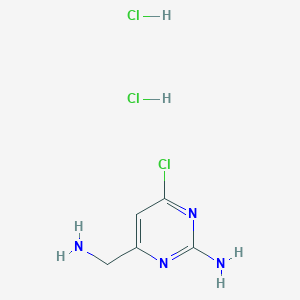
4-(Aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride typically involves the chlorination of a pyrimidine derivative followed by amination. One common method involves the reaction of 4,6-dichloropyrimidine with formaldehyde and ammonia under controlled conditions to introduce the aminomethyl group.
Industrial Production Methods
Industrial production of this compound often employs batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination and amination steps, often involving catalysts and specific temperature and pressure settings.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a building block in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the functional groups present. The pathways involved often include the modulation of enzyme activity, which can lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminopyridine: Used as a research tool in characterizing potassium channels.
6-Chloropurine: Known for its applications in medicinal chemistry.
2-Aminopyrimidine: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4-(Aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C5H9Cl3N4 |
|---|---|
Peso molecular |
231.5 g/mol |
Nombre IUPAC |
4-(aminomethyl)-6-chloropyrimidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C5H7ClN4.2ClH/c6-4-1-3(2-7)9-5(8)10-4;;/h1H,2,7H2,(H2,8,9,10);2*1H |
Clave InChI |
GKUYSAGOOVGGCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(N=C1Cl)N)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


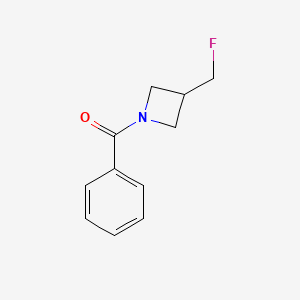
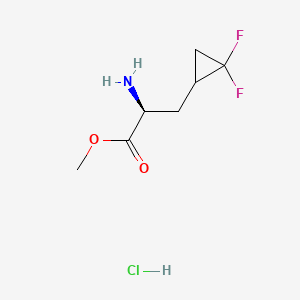
![2-Thiaspiro[3.3]heptan-6-ol](/img/structure/B13499319.png)
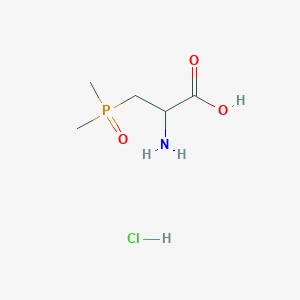
![7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B13499331.png)
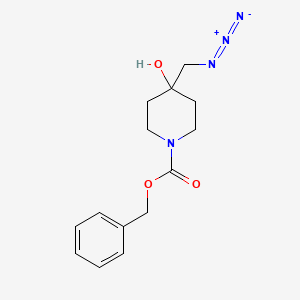
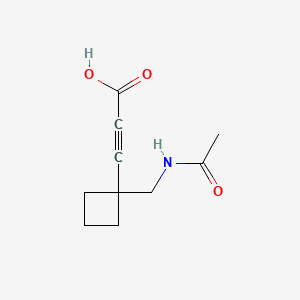
![3-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid](/img/structure/B13499367.png)
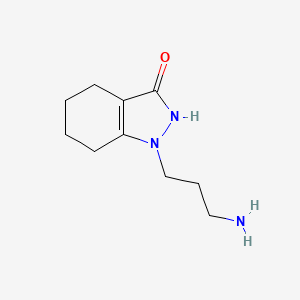


![2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid](/img/structure/B13499383.png)
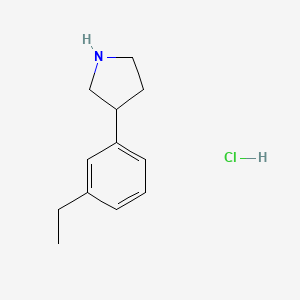
![[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine dihydrochloride](/img/structure/B13499398.png)
